Cas no 37577-07-4 (Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-)
37577-07-4 structure
Product Name:Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-
CAS 번호:37577-07-4
MF:C9H13NO
메가와트:151.205622434616
CID:306946
PubChem ID:162265
Update Time:2025-04-19
Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-
- (-)-Pseudo Norephedr
- (-)-Pseudo Norephedrine
- (1R,2R)-(?)-Norpseudoephedrine
- L-Norpseudoephedrine
- Prestwick0_000324
- (1R,2R)-2-amino-1-phenylpropan-1-ol
- (-)-threo-2-Amino-2-methyl-1-phenylethanol
- (R-(R*,R*))-alpha-(1-Aminoethyl)benzenemethanol
- (1R,2R)-(-)-Norpseudoephedrine, >=98.0% (NT)
- Benzenemethanol, .alpha.-(1-aminoethyl)-, [R-(R*,R*)]-
- 14838-15-4
- QQ0FVC4PXS
- l-Nor-psi-ephedrine
- (R,R)-(-)-Norpseudoephedrine
- SPBio_002248
- 37577-07-4
- beta-hydroxyamphetamine
- SCHEMBL125333
- CHEBI:8104
- l-Nor-psi-ephedrin [German]
- UNII-QQ0FVC4PXS
- NORPSEUDOEPHEDRINE, L-
- PDSP1_001354
- NS00098695
- BDBM50367603
- PDSP2_001338
- Benzenemethanol, alpha-((1R)-1-aminoethyl)-, (alphaR)-
- PD017909
- (1R,2R)-PSEUDONOREPHEDRINE
- l-Pseudonorephedrine
- Prestwick2_000324
- 2-Amino-1-phenyl-1-propanol #
- Q6456100
- Norpseudoephedrine
- DTXSID001045718
- NORPSEUDOEPHEDRINE, (-)-
- FT-0674141
- (1R,2R)-2-amino-1-phenyl-propan-1-ol
- CHEMBL1788114
- phenylpropanolamine
- Fugoa
- [R-(R*,R*)]-.alpha.-(1-Aminoethyl)benzenemethanol
- BENZENEMETHANOL, .ALPHA.-((1R)-1-AMINOETHYL)-, (.ALPHA.R)-
- Prestwick1_000324
- (-)-NORPSEUDOEPHEDRINE
- (R*,R*)-alpha-(1-aminoethyl)benzylalcohol
-
- 인치: 1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1
- InChIKey: DLNKOYKMWOXYQA-APPZFPTMSA-N
- 미소: O[C@H](C1C=CC=CC=1)[C@@H](C)N
계산된 속성
- 정밀분자량: 151.1
- 동위원소 질량: 151.1
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 2
- 복잡도: 110
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.8
- 토폴로지 분자 극성 표면적: 46.2A^2
실험적 성질
- 밀도: 1.071
- 융해점: 101-101.5 deg C
- 비등점: 288.1°Cat760mmHg
- 플래시 포인트: 128.1°C
- PSA: 46.25000
- LogP: 1.76750
Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)- 관련 문헌
-
Torsten Sehl,Helen C. Hailes,John M. Ward,Ulf Menyes,Martina Pohl,D?rte Rother Green Chem. 2014 16 3341
-
2. 1H, 13C, 15N, 2D and variable temperature NMR study of the role of hydrogen bonding in the structure and conformation of oxamide derivativesFrancisco Javier Martínez-Martínez,Armando Ariza-Castolo,Hugo Tlahuext,Margarita Tlahuextl,Rosalinda Contreras J. Chem. Soc. Perkin Trans. 2 1993 1481
-
Valentin K?hler,Nicholas J. Turner Chem. Commun. 2015 51 450
-
Emmanuel Cigan,Bettina Eggbauer,Joerg H. Schrittwieser,Wolfgang Kroutil RSC Adv. 2021 11 28223
-
Pankaj Gupta,Neha Mahajan New J. Chem. 2018 42 12296
37577-07-4 (Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-) 관련 제품
- 530-36-9(Ethanol, 2-amino-1,2-diphenyl-)
- 492-41-1(L-(-)-Ephedrine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량
Shanghai Bent Chemical Co., Ltd
골드 회원
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
중국 공급자
대량
Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량